1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate
CAS No.: 164534-27-4
Cat. No.: VC0062336
Molecular Formula: C30H26N4O4S2
Molecular Weight: 570.682
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 164534-27-4 |
|---|---|
| Molecular Formula | C30H26N4O4S2 |
| Molecular Weight | 570.682 |
| IUPAC Name | (4E)-4-(2-morpholin-4-ium-4-ylidene-4-phenyl-1,3-thiazol-5-ylidene)-2-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-3-oxocyclobuten-1-olate |
| Standard InChI | InChI=1S/C30H26N4O4S2/c35-25-21(27-23(19-7-3-1-4-8-19)31-29(39-27)33-11-15-37-16-12-33)26(36)22(25)28-24(20-9-5-2-6-10-20)32-30(40-28)34-13-17-38-18-14-34/h1-10H,11-18H2 |
| Standard InChI Key | ZBRIVTREYXMTQD-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NC(=C(S2)C3=C(C(=C4C(=NC(=[N+]5CCOCC5)S4)C6=CC=CC=C6)C3=O)[O-])C7=CC=CC=C7 |
Introduction
Chemical Identity and Structure
1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate is identified by CAS number 164534-27-4. The compound features a cyclobutenylium core structure with thiazole moieties containing morpholino and phenyl substituents. Its structural complexity contributes to its unique chemical and potentially biological properties.
Basic Chemical Information
The following table summarizes the key chemical identifiers and physical properties of the compound:
| Property | Value |
|---|---|
| CAS Number | 164534-27-4 |
| Molecular Formula | C30H26N4O4S2 |
| Molecular Weight | 570.682 g/mol |
| IUPAC Name | 1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate |
This complex molecule contains multiple functional groups including morpholino rings, thiazole heterocycles, phenyl groups, and a cyclobutenylium core with an olate functionality.
Physical and Chemical Properties
The compound's physical and chemical properties are largely determined by its complex structure, which includes aromatic, heterocyclic, and zwitterionic components. The presence of the thiazole rings, morpholino groups, and the cyclobutenylium-olate core gives the compound distinct characteristics that influence its reactivity and potential applications.
Synthesis and Reaction Conditions
Synthetic Approaches
The synthesis of 1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate typically involves multi-step organic reactions. The process often requires careful control of reaction conditions to achieve the desired product with high purity and yield.
Common solvents employed in the synthesis include dimethylformamide (DMF) and acetonitrile. These polar aprotic solvents facilitate the reactions by dissolving the starting materials and intermediates effectively. Catalysts such as triethylamine are frequently used to promote the reactions while minimizing unwanted side reactions.
Reaction Conditions
The following table outlines typical reaction conditions for the synthesis:
| Parameter | Typical Condition |
|---|---|
| Solvents | Dimethylformamide (DMF), Acetonitrile |
| Catalysts | Triethylamine |
| Temperature | Varies by reaction step |
| Purification Methods | Column chromatography, Recrystallization |
The multi-step synthetic pathway requires careful monitoring and optimization of conditions at each stage to ensure high yield and purity of the final product.
Structural Comparison with Related Compounds
It is instructive to compare 1,3-Bis(2-morpholino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate with structurally related compounds to understand the significance of its unique structural features.
A similar compound, 1,2-BIS(3,4-DI-PHENYL-5-MORPHOLINO-THIENE-2-YL)-2-OXO-CYCLOBUTENYLIUM-4-OLATE (CAS: 137020-23-6), has a molecular formula of C44H36N2O4S2 and a molecular weight of 720.9. This related compound contains thiophene rings instead of thiazole rings, resulting in different electronic properties and potentially different biological activities .
Another related compound, 1,3-Bis(2-pyrrolidino-4-phenyl-1,3-thiazol-5-yl)-2-oxo-cyclobutenylium-4-olate, replaces the morpholino groups with pyrrolidino groups, which may affect solubility, binding capabilities, and biological interactions .
Future Research Directions
Structure-Activity Relationship Studies
Future research could focus on:
-
Quantitative structure-activity relationship (QSAR) studies to better understand how structural modifications affect biological activity.
-
Optimization of the structure for enhanced biological activity or specific physicochemical properties.
-
Investigation of binding modes with potential biological targets through computational and experimental approaches.
Synthetic Method Development
Improvement of synthetic methods could aim to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume